Iodoacetone Iodoacetone
Brand Name: Vulcanchem
CAS No.: 3019-04-3
VCID: VC1633704
InChI: InChI=1S/C3H5IO/c1-3(5)2-4/h2H2,1H3
SMILES: CC(=O)CI
Molecular Formula: C3H5IO
Molecular Weight: 183.98 g/mol

Iodoacetone

CAS No.: 3019-04-3

Cat. No.: VC1633704

Molecular Formula: C3H5IO

Molecular Weight: 183.98 g/mol

* For research use only. Not for human or veterinary use.

Iodoacetone - 3019-04-3

Specification

CAS No. 3019-04-3
Molecular Formula C3H5IO
Molecular Weight 183.98 g/mol
IUPAC Name 1-iodopropan-2-one
Standard InChI InChI=1S/C3H5IO/c1-3(5)2-4/h2H2,1H3
Standard InChI Key WEFSXBPMNKAUDL-UHFFFAOYSA-N
SMILES CC(=O)CI
Canonical SMILES CC(=O)CI

Introduction

Physical and Chemical Properties

Structural Information

Iodoacetone possesses a simple structure consisting of a central carbonyl group with a methyl group on one side and an iodomethyl group on the other. The structural formula can be represented as CH₃COCH₂I .

Physical Properties

Iodoacetone exhibits distinctive physical properties that are summarized in the following table:

PropertyValueReference
CAS Number3019-04-3
Molecular FormulaC₃H₅IO
Molecular Weight183.976 g/mol
Physical StateColorless liquid (at standard conditions)
Density1.957 g/cm³
Boiling Point163.1°C at 760 mmHg
Flash Point52.4°C
SolubilitySoluble in ethanol and other organic solvents
Index of Refraction1.528
LogP1.01040

Chemical Properties

Iodoacetone is characterized by its electrophilic nature due to the presence of the iodine atom, which makes it highly reactive toward nucleophiles. The carbonyl group also contributes to its reactivity profile, allowing for various transformations. Key chemical properties include:

  • Standard Heat of Formation (ΔfH° gas): -130.6 ± 5.1 kJ/mol

  • Reaction Enthalpy (ΔrH°) for the formation reaction (C₃H₆O + I₂ = HI + C₃H₅IO): 50.6 ± 5.0 kJ/mol

  • High electrophilicity at the carbon bearing the iodine atom

  • Moderate to high reactivity of the carbonyl group toward nucleophiles

Synthesis Methods

Acid-Catalyzed Reaction

The most common synthesis method for iodoacetone involves the reaction of acetone with iodine in the presence of an acid catalyst. This reaction follows first-order kinetics with respect to both acetone and the acid catalyst .

The general reaction is represented as:

C₃H₆O + I₂ → HI + C₃H₅IO

(Acetone + Iodine → Hydroiodic acid + Iodoacetone)2

The reaction mechanism involves the formation of the enol form of acetone, catalyzed by the acid, followed by electrophilic attack by iodine on the enol carbon. This results in the substitution of a hydrogen atom with an iodine atom2 .

Alternative Synthesis Methods

Chemical Reactions

Substitution Reactions

Iodoacetone readily undergoes nucleophilic substitution reactions due to the good leaving group ability of iodide. Notable examples include:

  • Reaction with 2-amino-1,3-benzothiazole resulting in N-alkylation of the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides with yields ranging from 51-74%

  • Substitution reactions with various nucleophiles such as thiols, amines, and other nitrogen-containing heterocycles

Oxidation and Reduction Reactions

Iodoacetone can participate in oxidation and reduction reactions:

  • Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives

  • Reduction, typically using reagents such as sodium borohydride or lithium aluminum hydride, can produce alcohols or other reduced forms

Addition Reactions

The carbonyl group in iodoacetone can undergo addition reactions with various nucleophiles, leading to a diverse range of products. These addition reactions are similar to those observed with other ketones but may be influenced by the presence of the iodine atom.

Applications

Organic Synthesis

Iodoacetone serves as a valuable reagent in organic synthesis, particularly in:

  • Preparation of heterocyclic compounds, as demonstrated in the synthesis of benzothiazolium derivatives

  • Serving as an alkylating agent for various nucleophilic substrates

  • Acting as an intermediate in multistep organic syntheses

A specific example includes the reaction with 2-amino-1,3-benzothiazole to form 2-amino-1,3-benzothiazolium iodides, which can undergo further intramolecular dehydrative cyclization to form condensed heterocyclic compounds .

Biochemical Applications

In biochemical research, iodoacetone has been utilized for:

  • Enzyme inhibition studies, particularly with serine proteases, by modifying critical residues in active sites

  • Protein modification studies, as it can form stable adducts with proteins, affecting their stability and function

  • Investigation of biological mechanisms involving nucleophilic amino acids

Industrial Applications

Industrial applications of iodoacetone include:

  • Production of specialty chemicals

  • Use as a precursor in the synthesis of pharmaceutical intermediates

  • Development of potential therapeutic agents

Comparison with Similar Compounds

Iodoacetone can be compared with other halogenated acetones to understand its relative reactivity and applications:

CompoundFormulaReactivityBiological ActivityComments
IodoacetoneC₃H₅IOHighSignificant enzyme inhibition, protein modificationMost reactive among haloacetones due to iodine's leaving group ability
BromoacetoneC₃H₅BrOModerateLess reactive than iodoacetoneIntermediate reactivity
ChloroacetoneC₃H₅ClOLowMinimal biological activityLower reactivity than bromo and iodo derivatives
FluoroacetoneC₃H₅FOVery lowNegligible biological impactLeast reactive haloacetone due to strong C-F bond

The reactivity pattern follows the leaving group ability of the halides: I > Br > Cl > F, making iodoacetone the most reactive among these halogenated acetones.

Research Findings

Recent research on iodoacetone has explored its applications in various fields:

  • In a 2023 study by researchers investigating 2-amino-1,3-benzothiazole derivatives, iodoacetone was used as an alkylating agent. The reaction proceeded via N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization. This research demonstrated the utility of iodoacetone in creating new heterocyclic compounds with potential pharmacological applications .

  • Kinetic studies on the iodination of acetone have provided insights into the mechanism and rate law of iodoacetone formation. The reaction follows a rate law dependent on acetone, iodine, and acid catalyst concentrations, contributing to the understanding of halogenation reactions of carbonyl compounds .

  • Thermochemical data compiled by researchers at NIST have established the standard heat of formation (ΔfH° gas) for iodoacetone as -130.6 ± 5.1 kJ/mol, providing valuable thermodynamic information for reaction predictions and calculations .

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